2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-[(4-methoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-18-13-8-6-12(7-9-13)16-10-11-4-3-5-14(19-2)15(11)17/h3-9,16-17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGDBHQXKFQABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763132-95-2 | |
| Record name | 2-METHOXY-6-((4-METHOXYANILINO)METHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol typically involves the reduction of Schiff bases. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and efficiency in reducing various functional groups without affecting reducible substituents like nitro and chloride groups .
Chemical Reactions Analysis
2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, it can be reduced using reducing agents like LiAlH4 or NaBH4.
Scientific Research Applications
Pharmaceutical Development
2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol is being investigated for its anti-inflammatory properties . Recent studies have demonstrated that derivatives of this compound can inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS). The compounds showed a significant reduction in mRNA expression levels of iNOS and COX-2, indicating their potential as therapeutic agents for inflammation-related disorders .
Antioxidant Activity
The antioxidant capacity of this compound is notable, as it can scavenge free radicals and reduce oxidative stress markers. In vitro studies have shown that similar phenolic compounds exhibit significant antioxidant properties, suggesting that this compound may also play a role in mitigating oxidative damage in cellular systems .
Antimicrobial Properties
Preliminary investigations indicate that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes. A summary of antimicrobial efficacy is as follows:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have revealed that while the compound exhibits biological activity, it also shows dose-dependent cytotoxic effects. Further research is necessary to evaluate its safety profile and therapeutic window.
Study on Anti-inflammatory Effects
A study published in RSC Advances explored the synthesis and biological evaluation of various derivatives of this compound. The results indicated that these derivatives significantly inhibited NO production at non-cytotoxic concentrations, showcasing their potential for treating inflammatory diseases .
Antioxidant Mechanism Exploration
Research has demonstrated that compounds with similar structures can effectively reduce oxidative stress markers in vitro. The presence of the phenolic hydroxyl group is crucial for this activity, which allows for effective scavenging of free radicals .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other intermolecular interactions, which stabilize its molecular structure . These interactions play a crucial role in its biological activity and its ability to act as a precursor for various chemical reactions.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Features
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents modulate electronic properties. Methoxy enhances bioactivity in anti-inflammatory derivatives , while trifluoromethyl improves solubility in nonpolar environments .
- Steric Effects : The methoxy group in Schiff base ligands introduces steric hindrance, altering coordination modes in Ni(II) complexes compared to analogues without this substituent .
Anti-Inflammatory Activity
Derivatives of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol, such as V4 and V8, exhibit potent anti-inflammatory effects by suppressing NO production (IC₅₀: 5–10 µM) in macrophages . In contrast, analogues lacking the morpholinopyrimidine group (e.g., simple Schiff bases) show weaker activity, highlighting the importance of the piperazine-morpholine moiety in target engagement.
Antibacterial Activity
- Pyrazine-Based Analogues: 2-Methoxy-6-(pyrazin-2-yliminomethyl)phenol is only moderately active against Klebsiella pneumoniae (MIC: 50 µg/mL) .
- Benzimidazole Derivatives: Metal complexes of 2-methoxy-6-(1H-benzimidazol-2-yl)phenol (e.g., Cu²⁺ and Ag⁺) show broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria (MIC: 10–25 µg/mL) .
Physicochemical and Coordination Properties
- Solubility : Fluorinated derivatives like MFIP exhibit higher solubility in supercritical CO₂ (0.5–1.2 mmol/L at 172.4 bar) due to trifluoromethyl groups .
- Coordination Chemistry: The methoxy group in Schiff base ligands influences metal binding. For example, Zn(II) and Cu(II) complexes of 2-methoxy-6-(E-2-pyridyliminomethyl)phenol adopt tetrahedral geometries, whereas Ni(II) complexes undergo ligand hydrolysis due to steric effects .
Biological Activity
2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol, also known as a derivative of phenolic compounds, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anti-inflammatory, antioxidant, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 273.34 g/mol. The structure features a methoxy group and an amino group attached to a phenolic backbone, which influences its reactivity and biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. The compound was shown to reduce mRNA expression levels of inducible nitric oxide synthase (iNOS) and COX-2, suggesting a mechanism for its anti-inflammatory effects.
| Compound | Activity | Cell Type | Mechanism |
|---|---|---|---|
| This compound | Inhibition of NO and COX-2 | RAW 264.7 Macrophages | Downregulation of iNOS and COX-2 mRNA expression |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays that measure its ability to scavenge free radicals. Studies show that it can reduce oxidative stress markers such as malondialdehyde (MDA) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH). These findings suggest that the compound may protect cells from oxidative damage.
| Assay | Result |
|---|---|
| MDA Reduction | Significant decrease in MDA levels |
| SOD Activity | Increased SOD levels observed |
| GSH Content | Enhanced GSH levels |
3. Anticancer Activity
Preliminary studies have indicated that this compound possesses anticancer properties against various cancer cell lines. It has shown efficacy in inhibiting cell proliferation and inducing apoptosis in specific cancer models. The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
- Antioxidant Mechanisms : By scavenging free radicals, it reduces oxidative stress, which is linked to various diseases.
- Gene Expression Modulation : Interaction with nuclear hormone receptors may influence gene expression related to cell growth and differentiation.
Case Study 1: Anti-inflammatory Effects
A study conducted on LPS-stimulated RAW 264.7 macrophages demonstrated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent in therapeutic applications.
Case Study 2: Anticancer Potential
In vitro assays on breast cancer cell lines revealed that the compound inhibited cell viability in a dose-dependent manner, suggesting its potential utility in developing new anticancer therapies.
Q & A
Q. What are the established synthetic routes for preparing 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol?
The compound can be synthesized via Schiff base condensation between 2-hydroxy-3-methoxybenzaldehyde and 4-methoxyaniline under reflux in ethanol or methanol. The reaction typically requires acid catalysis (e.g., glacial acetic acid) and 6–12 hours of heating at 60–80°C . Solvent choice and temperature control are critical to avoid side products like imine tautomerization or oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product in >85% yield.
Q. How is the purity and structural integrity of this compound validated?
Characterization involves:
- 1H/13C NMR : To confirm the presence of methoxy groups (δ ~3.8 ppm), phenolic –OH (δ ~5.5 ppm, exchangeable), and imine (–CH=N–) protons (δ ~8.3 ppm) .
- HRMS : For exact mass verification (e.g., [M+H]+ calculated for C15H16NO3: 266.1176) .
- GCMS : To assess purity (single peak with 100% area) and molecular ion fragmentation patterns .
Q. What are the primary applications of this compound in chemical research?
It serves as a:
- Schiff base ligand for coordinating transition metals (e.g., Co, Cu) in catalysis or magnetism studies .
- Building block for synthesizing heterocyclic compounds (e.g., triazoles, thiadiazoles) via cyclization reactions .
- Antioxidant probe in free radical scavenging assays (e.g., DPPH inhibition) due to its phenolic –OH group .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined when twinning or disorder is observed?
Use SHELXL (for small molecules) or OLEX2 (for visualization) to handle challenges:
Q. What experimental designs are optimal for evaluating its anticancer activity against colorectal cancer (HCT116) cells?
- Dose-response assays : Test 1–100 μM concentrations over 48–72 hours using MTT/WST-1 assays .
- Cell cycle analysis : Use flow cytometry (propidium iodide staining) to identify G1/S arrest, correlating with polyphenol structural analogs .
- SAR studies : Modify substituents (e.g., replace 4-methoxy with halogens) to assess potency trends .
Q. How can contradictory biological activity data (e.g., variable IC50 values) be resolved?
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time.
- Validate via orthogonal methods : Compare MTT results with colony formation or caspase-3 activation assays .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., topoisomerase II) and correlate with experimental IC50 .
Q. What advanced analytical techniques optimize quantification in complex matrices?
- HPLC-DAD : Use a C18 column (acetonitrile/0.1% formic acid gradient) with UV detection at 280 nm (phenolic absorption) .
- LC-HRMS : For trace analysis in biological samples (LOQ ~10 ng/mL) with isotopic pattern matching .
Q. How to investigate the structure-activity relationship (SAR) for antioxidant properties?
- Electron paramagnetic resonance (EPR) : Measure radical scavenging kinetics against OH• or O2•− .
- DFT calculations : Compute HOMO-LUMO gaps and bond dissociation energies (BDE) for the phenolic –OH to predict antioxidant efficacy .
Q. What protocols ensure safe handling and toxicity evaluation in vitro?
Q. How to address low solubility in biological assays?
- Vehicle optimization : Use DMSO (<0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug synthesis : Introduce acetyl or PEG groups to the phenolic –OH for improved pharmacokinetics .
Methodological Notes
- Crystallography : For novel polymorphs, collect high-resolution data (Mo Kα, λ = 0.71073 Å) and deposit CIF files in the Cambridge Structural Database .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant tests) and triplicate replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
